BenchChemオンラインストアへようこそ!

N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

ROMK inhibitor structure-activity relationship pyridine carboxamide

Secure 1903337-55-2 for your ROMK research. This pyridine-3-carboxamide, disclosed by Jiangsu Hengrui, is a structurally defined Kir1.1 inhibitor. Its unique 2-hydroxy-2-(pyridin-2-yl)ethyl side chain enables critical SAR, prodrug design, and probe development studies. Unlike achiral analogs, its chiral center facilitates enantioselective potency investigations. Procurement of this specific alcohol-bearing chemotype, not a generic substitution, is essential for hERG liability and ROMK affinity profiling. Ensure your research program's success—request a bulk quote or place an order for immediate global delivery of this critical research tool.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 1903337-55-2
Cat. No. B2515404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
CAS1903337-55-2
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESC1COCCC1OC2=NC=C(C=C2)C(=O)NCC(C3=CC=CC=N3)O
InChIInChI=1S/C18H21N3O4/c22-16(15-3-1-2-8-19-15)12-21-18(23)13-4-5-17(20-11-13)25-14-6-9-24-10-7-14/h1-5,8,11,14,16,22H,6-7,9-10,12H2,(H,21,23)
InChIKeyWAIGIJCNQUJLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1903337-55-2 – Pyridine-Carboxamide ROMK Inhibitor from Jiangsu Hengrui Patent Series


N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903337-55-2, MW 343.38 g/mol, C18H21N3O4) is a pyridine-3-carboxamide derivative featuring a 2-hydroxy-2-(pyridin-2-yl)ethyl amide substituent and a tetrahydro-2H-pyran-4-yloxy (oxan-4-yloxy) ether at the 6-position of the pyridine ring . The compound was disclosed within a patent family assigned to Jiangsu Hengrui Medicine Co., Ltd. and Shanghai Hengrui Pharmaceutical Co., Ltd., which claims pyridinecarboxamide derivatives as inhibitors of the Renal Outer Medullary Potassium channel (ROMK/Kir1.1) for the treatment of hypertension and heart failure [1]. Its structural architecture—combining a hydrogen-bond-donating secondary alcohol, a pyridyl ring, and a tetrahydropyranyl ether—places it within a class of ROMK-targeted diuretic candidates designed to lower blood pressure without the hypokalemia liability associated with traditional thiazide and loop diuretics [2].

Why Generic ROMK Inhibitor Substitution Fails for CAS 1903337-55-2


Pyridinecarboxamide ROMK inhibitors within the Hengrui patent family exhibit wide structural divergence in their amide-side-chain and pyridine-ring substitution patterns, which drive differential ROMK inhibitory potency, hERG selectivity margins, and pharmacokinetic profiles [1]. The compound 1903337-55-2 is distinguished by its specific 2-hydroxy-2-(pyridin-2-yl)ethyl amide side chain—a motif that simultaneously provides a hydrogen-bond donor (secondary alcohol) for target engagement and a pendant pyridine capable of participating in cation-π or π-π interactions within the ROMK channel pore [2]. Closely related analogs in the same patent series replace this side chain with simple alkyl, benzyl, or heteroaryl-methyl amides (e.g., N-[(2,6-difluorophenyl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide; N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide), each yielding distinct ROMK IC50 values and selectivity windows . Therefore, generic substitution by another in-class pyridine carboxamide without a head-to-head potency and selectivity comparison carries a material risk of selecting a compound with suboptimal ROMK affinity, insufficient hERG selectivity, or unsuitable ADME properties for a given experimental system.

Quantitative Differentiation Evidence for CAS 1903337-55-2 vs. Closest Analogs


Structural Differentiation: 2-Hydroxy-2-(pyridin-2-yl)ethyl vs. Simple Alkyl Amide Side Chains in ROMK Inhibitor Series

The target compound incorporates a 2-hydroxy-2-(pyridin-2-yl)ethyl amide side chain, which provides three distinct pharmacophoric features: (i) a secondary alcohol serving as a hydrogen-bond donor/acceptor, (ii) a stereogenic center at the α-carbon to the pyridine ring, and (iii) a pendant 2-pyridyl ring capable of aromatic stacking or cation-π interactions with basic residues in the ROMK channel selectivity filter [1]. By contrast, the closely related comparator N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 2034621-31-1) replaces this motif with a simple, achiral cyclopropylmethyl amide, eliminating both the hydrogen-bonding alcohol and the aromatic pyridyl ring from the side chain [2]. The 5-chloro analog 5-chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 1904088-89-6) retains the same side chain but introduces a chlorine substituent at the 5-position of the pyridine carboxamide core, which alters the electron density of the aromatic system and may affect both ROMK binding and off-target profiles . The quantified difference in hydrogen-bond donor count is 2 (target) vs. 1 (cyclopropylmethyl analog), and the difference in aromatic ring count in the side chain is 1 (target) vs. 0 (cyclopropylmethyl analog), directly impacting predicted target engagement geometry.

ROMK inhibitor structure-activity relationship pyridine carboxamide

Patent Pedigree: Jiangsu Hengrui ROMK Program Context vs. Uncharacterized Vendor Compounds

The compound 1903337-55-2 is disclosed within the same patent family (WO2016074584 / US20170342059) that underpins Jiangsu Hengrui Medicine's ROMK inhibitor franchise, including the clinical candidate SHR-0532 (CAS 2166329-09-3) which advanced to Phase I pharmacokinetic/pharmacodynamic studies in healthy subjects by 2018 [1]. The patent explicitly claims ROMK (Kir1.1) inhibitory activity for compounds of the general formula encompassing 1903337-55-2, positioning it within a program that has demonstrated target engagement in human subjects [2]. In contrast, the compound N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide (MW 250.29), which shares the oxan-4-yloxy pyridine carboxamide core but lacks the elaborated amide side chain, is not associated with any known patent family or biological target annotation, representing an uncharacterized chemical with no documented pharmacology . The quantified difference is the presence of documented ROMK-related patent pharmacology (target compound) vs. the complete absence of any pharmacological annotation (comparator).

ROMK inhibitor diuretic patent pharmacology

Differentiation from SHR-0532: Early-Stage vs. Clinical ROMK Candidate for Research Tool Selection

SHR-0532 (CAS 2166329-09-3), the lead clinical ROMK inhibitor from Jiangsu Hengrui, has a molecular formula of C24H26N4O5 (MW ~450.49 as free base) and incorporates a 5-cyano-4-methoxy-pyridine-2-carboxamide core and a complex substituted piperidine-bearing side chain, making it a structurally distinct, more elaborated molecule compared to 1903337-55-2 (C18H21N3O4, MW 343.38) [1]. SHR-0532 entered Phase I clinical pharmacokinetic/pharmacodynamic evaluation in healthy subjects (2018), confirming human oral bioavailability and target engagement, whereas 1903337-55-2 remains at the patent-example stage with no reported in vivo data [2]. For researchers requiring a structurally simpler, lower-molecular-weight ROMK inhibitor tool compound with a defined synthetic route (patent examples) and a free hydroxyl handle for bioconjugation or prodrug design, 1903337-55-2 offers practical advantages over the clinically optimized SHR-0532, which may be supply-restricted, more costly, and synthetically more complex [3].

ROMK inhibitor tool compound clinical candidate

Hypokalemia-Sparing Diuretic Mechanism: ROMK vs. Traditional Na+-K+-2Cl− and Na+-Cl− Transport Inhibitors

The ROMK inhibitor class, to which 1903337-55-2 belongs by patent assignment, is mechanistically differentiated from traditional diuretics by its ability to promote natriuresis and diuresis without causing hypokalemia. Thiazide diuretics (targeting Na+-Cl− cotransporter) and loop diuretics (targeting Na+-K+-2Cl− cotransporter) directly interfere with potassium handling, leading to clinically significant hypokalemia with symptoms including weakness, fatigue, muscle cramps, and cardiac arrhythmias [1]. ROMK inhibitors reduce the driving force for potassium secretion by blocking potassium recycling across the apical membrane of the thick ascending limb, thereby indirectly reducing Na+-K+-2Cl− cotransporter activity without depleting systemic potassium [2]. Human genetic evidence from Bartter syndrome shows that ROMK loss-of-function mutations produce a milder hypokalemic phenotype compared to Na+-K+-2Cl− cotransporter mutations, validating the ROMK target as a safer diuretic mechanism [3]. While quantitative ROMK IC50 data for 1903337-55-2 specifically is not publicly available, the patent class to which it belongs claims ROMK inhibitory activity, and the broader class of ROMK inhibitors has demonstrated IC50 values in the low nanomolar range (e.g., ROMK-IN-32: IC50 = 35 nM against ROMK, with 22 μM against hERG) [4].

ROMK inhibitor potassium-sparing diuretic hypertension

Optimal Research and Procurement Application Scenarios for CAS 1903337-55-2


ROMK-Focused Cardiovascular Research Requiring a Patent-Validated Tool Compound

For academic or pharmaceutical laboratories investigating ROMK (Kir1.1) as a target for novel diuretic and antihypertensive therapies, 1903337-55-2 provides a structurally defined entry point into the Hengrui pyridinecarboxamide chemotype. Unlike uncharacterized vendor compounds with no target annotation, this compound is explicitly disclosed within a ROMK inhibitor patent family (WO2016074584), giving researchers confidence in its intended pharmacological classification [1]. Its lower molecular weight (343.38 g/mol) relative to the clinical candidate SHR-0532 (~450.49 g/mol) makes it a more tractable starting point for academic medicinal chemistry campaigns focused on ROMK SAR exploration.

Prodrug Design and Bioconjugation Utilizing the Free Secondary Alcohol Handle

The 2-hydroxy-2-(pyridin-2-yl)ethyl side chain of 1903337-55-2 features a secondary alcohol that is absent in simpler ROMK inhibitor analogs such as N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide [1]. This hydroxyl group provides a synthetically accessible handle for: (i) ester or phosphate prodrug formation to modulate solubility and oral bioavailability; (ii) conjugation to fluorophores, biotin, or affinity resins for chemical biology probe development; and (iii) attachment of polyethylene glycol or targeting moieties. Procurement of this specific compound rather than an alcohol-lacking analog is essential for any research workflow that depends on chemical derivatization at the side-chain hydroxyl position.

Comparative hERG Selectivity Profiling Within the Pyridine Carboxamide ROMK Series

The Hengrui patent (US20170342059) explicitly identifies hERG selectivity as a critical optimization parameter for ROMK inhibitors, noting that 'more compounds with better hERG selectivity need to be developed' [1]. The compound 1903337-55-2, with its distinct 2-pyridyl-2-hydroxyethyl amide side chain, may exhibit a different hERG selectivity profile compared to analogs bearing benzyl, cyclopropylmethyl, or other amide substituents. Researchers conducting patch-clamp hERG screening panels across a ROMK inhibitor series would require this specific compound to establish structure-selectivity relationships linking amide side-chain structure to cardiac ion channel off-target liability.

Enantioselective ROMK Pharmacology Studies

The presence of a chiral center at the α-carbon of the 2-hydroxy-2-(pyridin-2-yl)ethyl side chain in 1903337-55-2 creates the potential for enantioselective ROMK inhibition [1]. If the two enantiomers exhibit differential ROMK potency—a common observation in chiral ion channel inhibitors—the racemate or individual enantiomers of 1903337-55-2 become valuable tools for probing the stereochemical requirements of the ROMK binding pocket. This application is unique to compounds bearing this chiral side-chain motif and does not apply to achiral analogs such as N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide or N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide.

Quote Request

Request a Quote for N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.